

Spectroscopic Profile of 4-Methyl-2-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-2-heptanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aliphatic alcohol **4-Methyl-2-heptanol** (C₈H₁₈O). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this compound are essential. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for ease of reference and comparison. Detailed experimental protocols and visual representations of the molecular structure and analytical workflow are also included to provide a thorough understanding of the data's context.

Chemical Structure and Properties

4-Methyl-2-heptanol is a secondary alcohol with a branched alkyl chain. Its fundamental properties are crucial for interpreting its spectroscopic behavior.

Property	Value
Molecular Formula	C8H18O
Molecular Weight	130.23 g/mol [1]
IUPAC Name	4-methylheptan-2-ol[1]
CAS Number	56298-90-9[1][2][3]
SMILES	CCCC(C)CC(C)O
InChI	InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3[1][2][3]

Diagram 1: Chemical Structure of **4-Methyl-2-heptanol**

A 2D representation of the chemical structure of **4-Methyl-2-heptanol**.

Spectroscopic Data

The following sections present the available spectroscopic data for **4-Methyl-2-heptanol**, organized by technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here is based on predicted spectra from the Human Metabolome Database, which offers a reliable estimation of the chemical shifts.[4]

Table 1: Predicted ¹H NMR Spectral Data (100 MHz, D₂O)

Chemical Shift (ppm)	Multiplicity	Assignment
3.84	m	H-2
1.54	m	H-4
1.44	m	H-3a, H-5a
1.33	m	H-3b, H-5b, H-6
1.22	d	H-1
0.92	t	H-7
0.90	d	H-8

Table 2: Predicted ^{13}C NMR Spectral Data (100 MHz, D_2O)

Chemical Shift (ppm)	Assignment
67.5	C-2
48.1	C-3
39.4	C-5
32.8	C-4
23.6	C-1
23.2	C-6
20.3	C-8
14.4	C-7

Mass Spectrometry (MS)

Mass spectrometry of **4-Methyl-2-heptanol** indicates a molecular weight of 130.23 g/mol . The fragmentation pattern is characteristic of a secondary alcohol, showing prominent peaks resulting from alpha-cleavage and dehydration.

Table 3: Key Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Proposed Fragment
45	100% (Base Peak)	$[\text{CH}_3\text{CH}(\text{OH})]^+$
43	High	$[\text{C}_3\text{H}_7]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Data sourced from NIST Mass Spectrometry Data Center and PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Methyl-2-heptanol** is expected to exhibit characteristic absorption bands for an alcohol. While a specific experimental spectrum with a full peak list is not readily available in the public domain, the key functional group absorptions are well-established. PubChem indicates the availability of a vapor phase IR spectrum for this compound.[\[1\]](#)

Table 4: Characteristic Infrared Absorption Bands for **4-Methyl-2-heptanol**

Wavenumber (cm^{-1})	Functional Group	Description
~3300 - 3400	O-H	Strong, broad band (alcohol, hydrogen-bonded)
~2850 - 3000	C-H	Strong, sharp bands (alkane sp^3 C-H stretch)
~1050 - 1260	C-O	Strong band (secondary alcohol C-O stretch)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent typical procedures for the analysis of a liquid alcohol like **4-Methyl-2-heptanol**.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** A small amount of the neat liquid **4-Methyl-2-heptanol** is dissolved in a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **^1H NMR Acquisition:** A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay appropriate for quantitative analysis if needed.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay are often necessary compared to ^1H NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small volume of a dilute solution of **4-Methyl-2-heptanol** in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
- **Ionization:** In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($\text{M}^{+\cdot}$), which then undergoes fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z , generating the mass spectrum.

Infrared (IR) Spectroscopy

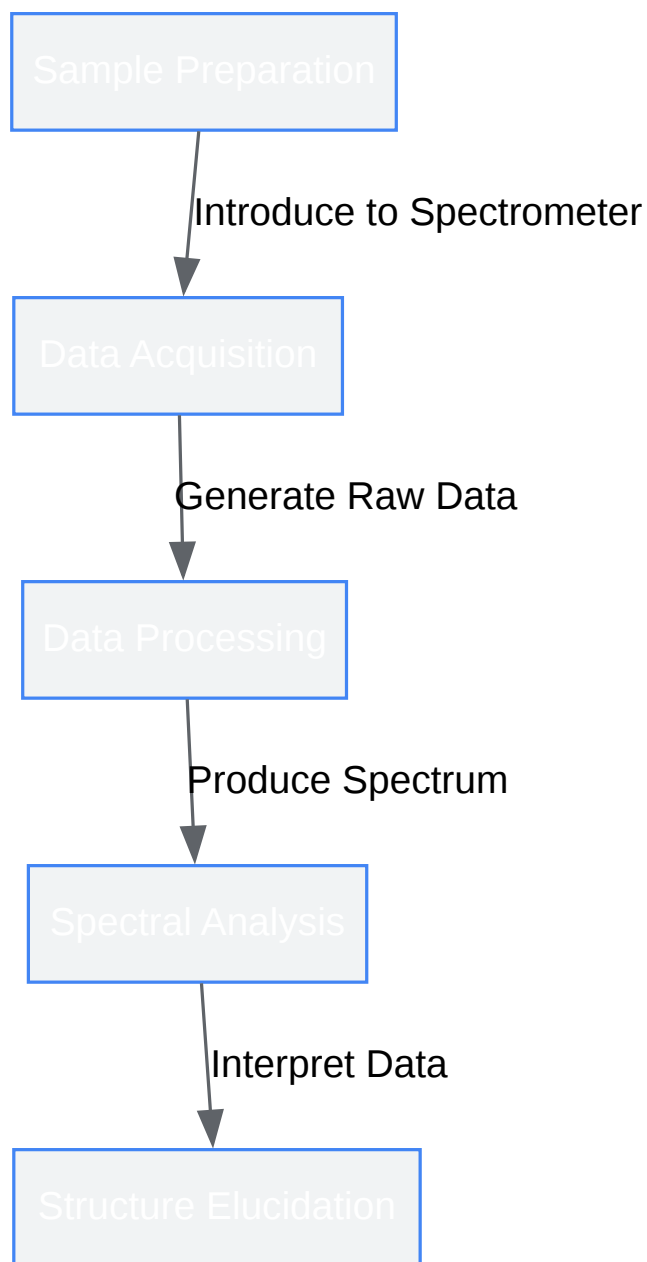
- **Sample Preparation:** For a liquid sample like **4-Methyl-2-heptanol**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation, corresponding to the vibrational frequencies of the chemical bonds.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound and the relationship between the different spectroscopic techniques in structure elucidation.

Diagram 2: General Workflow for Spectroscopic Analysis

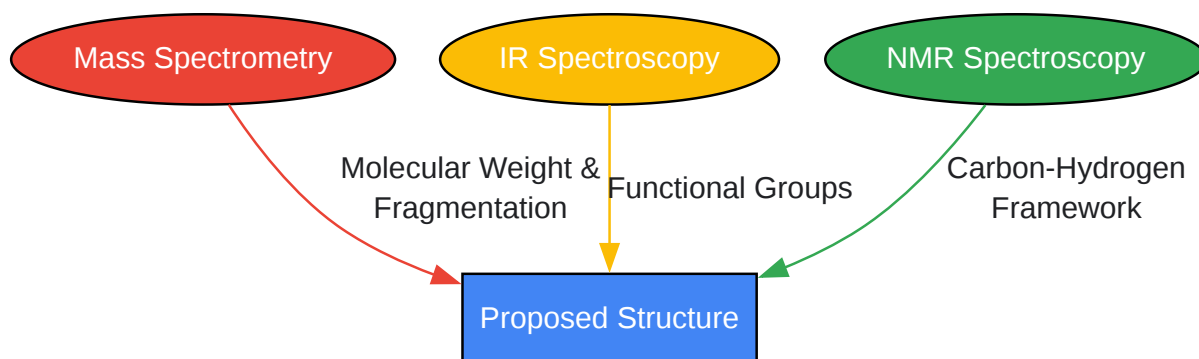
Analysis Stages



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A conceptual workflow outlining the major stages of spectroscopic analysis.

Diagram 3: Interplay of Spectroscopic Techniques for Structure Elucidation



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The synergistic relationship between different spectroscopic methods in determining molecular structure.

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